molecular formula C22H23N3O4S B11280114 Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11280114
M. Wt: 425.5 g/mol
InChI Key: VSFFEIZZCNTFRQ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that mediate its biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-oxo-3-(3-oxo-3-((2-phenylpropyl)amino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate include other quinazoline derivatives with similar structural features and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological properties and potential applications

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-(2-phenylpropylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H23N3O4S/c1-14(15-6-4-3-5-7-15)13-23-19(26)10-11-25-20(27)17-9-8-16(21(28)29-2)12-18(17)24-22(25)30/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,30)

InChI Key

VSFFEIZZCNTFRQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)C3=CC=CC=C3

Origin of Product

United States

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